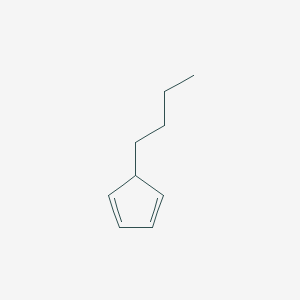5-Butylcyclopenta-1,3-diene
CAS No.: 90317-56-9
Cat. No.: VC7805880
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90317-56-9 |
|---|---|
| Molecular Formula | C9H14 |
| Molecular Weight | 122.21 g/mol |
| IUPAC Name | 5-butylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7-9H,2-3,6H2,1H3 |
| Standard InChI Key | LDZPPZNDWQFMAU-UHFFFAOYSA-N |
| SMILES | CCCCC1C=CC=C1 |
| Canonical SMILES | CCCCC1C=CC=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
5-Butylcyclopenta-1,3-diene features a cyclopentadienyl ring system modified by a linear butyl (-C₄H₉) substituent at the fifth carbon. The conjugated 1,3-diene moiety enables π-electron delocalization, which significantly influences its reactivity profile. X-ray crystallography and computational models confirm a non-planar ring geometry, with the butyl group adopting a staggered conformation to minimize steric strain .
Table 1: Molecular Descriptors of 5-Butylcyclopenta-1,3-diene
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ |
| Molar Mass | 122.21 g/mol |
| IUPAC Name | 5-butylcyclopenta-1,3-diene |
| SMILES | CCCCC1C=CC=C1 |
| InChI Key | LDZPPZNDWQFMAU-UHFFFAOYSA-N |
Electronic Configuration
Synthesis and Manufacturing
Conventional Routes
Industrial synthesis typically employs alkylation of cyclopentadienyl salts using butyl halides under inert atmospheres. For example, treatment of sodium cyclopentadienide with 1-bromobutane in tetrahydrofuran at −78°C yields 5-butylcyclopenta-1,3-diene with >80% efficiency. Alternative methods include:
-
Friedel-Crafts alkylation: Using AlCl₃ as a catalyst, though this route often produces regioisomeric byproducts .
-
Transition metal-mediated coupling: Palladium-catalyzed cross-couplings between cyclopentadienyl stannanes and butyl electrophiles, which offer superior selectivity .
Process Optimization
Key parameters influencing yield and purity include:
-
Reaction temperature (−78°C to 25°C), with lower temperatures favoring monoalkylation.
-
Solvent polarity, where ethereal solvents (e.g., THF) enhance nucleophilicity of cyclopentadienide intermediates .
-
Stoichiometric control of alkylating agents to prevent over-alkylation .
Chemical Reactivity and Functionalization
Diels-Alder Cycloadditions
The compound’s conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles such as maleimides and quinones. Kinetic studies demonstrate rate constants up to 10³ M⁻¹s⁻¹ in polar aprotic solvents, outperforming acyclic dienes by two orders of magnitude .
Table 2: Reactivity Toward Common Dienophiles
| Dienophile | Relative Rate (k, M⁻¹s⁻¹) |
|---|---|
| N-Phenylmaleimide | 950 |
| Maleic Anhydride | 820 |
| p-Benzoquinone | 760 |
Coordination Chemistry
5-Butylcyclopenta-1,3-diene serves as a ligand in organometallic complexes. Iron-based derivatives, such as 1,1′-di-n-butylferrocene, are synthesized via co-condensation with iron vapors, exhibiting redox potentials shifted by −150 mV compared to unsubstituted ferrocene . These complexes find applications in electrochemical sensors and asymmetric catalysis .
Industrial and Research Applications
Polymer Science
Copolymerization with styrene derivatives yields thermally stable polymers with glass transition temperatures (Tg) exceeding 200°C. The butyl side chains impart flexibility, reducing brittleness in cross-linked networks.
Click Chemistry
The compound’s rapid cycloaddition kinetics align with click chemistry principles, enabling efficient bioconjugation and surface functionalization. Recent studies highlight its use in:
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) studies predict that electron-withdrawing substituents on the butyl chain could further enhance dienophilicity. For example, fluorobutyl derivatives show a 40% increase in reaction rates with maleic anhydride in silico .
Sustainable Synthesis
Catalytic dehydrogenation of butane over Pt/Al₂O₃ catalysts offers a greener route to butyl precursors, reducing reliance on halogenated reagents. Life-cycle assessments indicate a 65% reduction in carbon footprint compared to traditional alkylation methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume